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Compound of Interest

Compound Name: 3-Chloro-4-hydroxybenzonitrile

CAS No.: 2315-81-3

Cat. No.: B1661932 Get Quote

Technical Whitepaper: Physicochemical Profiling of 3-Chloro-4-hydroxybenzonitrile

Executive Summary
3-Chloro-4-hydroxybenzonitrile (CAS 2315-81-3) serves as a critical halogenated aromatic

building block in the synthesis of agrochemicals, pharmaceuticals, and advanced materials.[1]

[2] Characterized by the dual presence of an electron-withdrawing nitrile group and an ortho-

chlorine substituent, this compound exhibits enhanced acidity compared to unsubstituted

phenols, influencing its reactivity in nucleophilic substitutions and metal-catalyzed cross-

couplings.[1] This guide provides a comprehensive technical analysis of its physicochemical

properties, synthetic methodologies, and spectral characteristics for researchers in drug

discovery and process chemistry.

Molecular Architecture & Identification
The molecule features a trisubstituted benzene ring where the nitrile (CN) and hydroxyl (OH)

groups are para to each other, with a chlorine atom ortho to the hydroxyl. This "push-pull"

electronic structure—where the phenolic oxygen donates electron density while the nitrile and

chlorine withdraw it—creates a unique dipole moment and reactivity profile useful for liquid

crystal mesogens and enzyme inhibitors.[1]
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Parameter Data

IUPAC Name 3-Chloro-4-hydroxybenzonitrile

Common Synonyms
2-Chloro-4-cyanophenol; 4-Cyano-2-

chlorophenol

CAS Registry Number 2315-81-3

Molecular Formula C₇H₄ClNO

Molecular Weight 153.57 g/mol

SMILES C1=CC(=C(C=C1C#N)Cl)O

InChI Key CRYPJUOSZDQWJZ-UHFFFAOYSA-N

Thermodynamic & Physical Constants
The physical state and stability of 3-Chloro-4-hydroxybenzonitrile are dictated by strong

intermolecular hydrogen bonding (OH[1]···N≡C) and π-stacking interactions.[1]
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Property Value / Range Context & Causality

Melting Point 150 – 154 °C

High MP relative to MW

indicates strong crystal lattice

energy driven by H-bonding.[1]

Boiling Point ~266 °C (Predicted)

Decomposition often occurs

prior to boiling at atmospheric

pressure.[1]

pKa (Acid Dissociation) 6.37 ± 0.18 (Predicted)

Significantly more acidic than

phenol (pKa ~10) due to

inductive stabilization of the

phenoxide anion by -Cl and -

CN groups.[1]

LogP (Octanol/Water) 2.2 – 2.5 (Computed)

Moderate lipophilicity; suitable

for traversing biological

membranes but retains

aqueous solubility at high pH.

[1]

Density ~1.41 g/cm³
High density attributed to the

heavy halogen atom.[1]

Spectral Characterization
Accurate identification relies on distinct spectral fingerprints.[1] The nitrile stretch and the

specific aromatic coupling pattern are diagnostic.[1]

Infrared Spectroscopy (FT-IR)
Nitrile (C≡N): Sharp, distinct band at 2220–2230 cm⁻¹. This is the most reliable diagnostic

peak.

Hydroxyl (O-H): Broad absorption at 3200–3500 cm⁻¹ (H-bonded).[1]

Aromatic (C=C): Skeletal vibrations at 1450–1600 cm⁻¹.[1]
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Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (favored for solubility and preventing OH exchange broadening)

δ ~11.0–11.5 ppm (1H, s, br): Phenolic hydroxyl proton. Shift varies with concentration and

solvent.[1][3]

δ ~7.85 ppm (1H, d, J=2.0 Hz): H2 proton (ortho to Cl/CN). The most deshielded aromatic

proton due to proximity to two electron-withdrawing groups.[1]

δ ~7.65 ppm (1H, dd, J=8.5, 2.0 Hz): H6 proton. Shows meta-coupling to H2 and ortho-

coupling to H5.[1]

δ ~7.15 ppm (1H, d, J=8.5 Hz): H5 proton (ortho to OH). Shielded relative to others due to

the electron-donating resonance effect of the oxygen.[1]

Synthetic Pathways & Process Logic
Two primary routes exist: direct electrophilic chlorination (industrial) and demethylation (high-

precision lab synthesis).[1]

Method A: Direct Chlorination (Industrial Route)
This method utilizes the ortho-directing power of the hydroxyl group on 4-hydroxybenzonitrile.

[1]

Reagents: Sulfuryl chloride (

) or Chlorine gas (

).[1]

Conditions: Glacial acetic acid or chlorinated solvents at 20–40°C.[1]

Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The -OH group activates the ortho

position.[1] The -CN group deactivates meta positions, reinforcing regioselectivity to the 3-

position.[1]

Method B: Demethylation (Laboratory Route)
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Used when high purity is required, avoiding over-chlorination byproducts.[1]

Precursor: 3-Chloro-4-methoxybenzonitrile.[1][4]

Reagent: Boron Tribromide (

) in Dichloromethane (DCM).[1][4]

Protocol:

Dissolve precursor in dry DCM under

.[1]

Cool to -78°C; add

dropwise (preventing exotherm).

Warm to RT and stir (cleaves methyl ether).

Quench with water (hydrolyzes borate intermediate).

4-Hydroxybenzonitrile
3-Chloro-4-hydroxybenzonitrile
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SO2Cl2 / AcOH
(Electrophilic Chlorination)

3-Chloro-4-methoxybenzonitrile

Ether Cleavage

BBr3 / DCM
(Demethylation)

Click to download full resolution via product page

Figure 1: Comparison of the direct chlorination route (industrial) versus the demethylation route

(laboratory precision).
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Applications & Downstream Chemistry
3-Chloro-4-hydroxybenzonitrile is not merely an endpoint; it is a scaffold for bioactive

entities.[1]

Nitrile Herbicides: It serves as a structural analog and precursor in the synthesis of

Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) class herbicides.[1] The nitrile group is

essential for the mode of action (inhibition of photosynthesis in photosystem II).

Liquid Crystals: The rigid, rod-like structure provided by the benzonitrile core is ideal for

nematic liquid crystal mixtures.[1] The chlorine substituent modifies the dielectric anisotropy

and melting characteristics of the mesogen.[1]

Pharmaceutical Intermediates: The compound undergoes hydrolysis to form 3-chloro-4-

hydroxybenzoic acid, a building block for various enzyme inhibitors.[1] Additionally, the nitrile

can be reduced to an amine (3-chloro-4-hydroxybenzylamine) for neurological drug

development.[1]

Handling, Safety & Stability (HSE)
Researchers must treat this compound as a hazardous irritant.

GHS Classification:

Acute Tox. 4 (Oral): Harmful if swallowed.[1]

Skin Irrit. 2 / Eye Irrit. 2: Causes serious irritation.[1]

STOT SE 3: May cause respiratory irritation.[1]

Storage: Store at room temperature (15–25°C) in a tightly sealed container. It is stable under

normal conditions but sensitive to strong oxidizing agents.[1]

Disposal: As a halogenated organic, it must be disposed of via high-temperature incineration

equipped with a scrubber for HCl/NOx gases.[1]

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1661932?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://pubchem.ncbi.nlm.nih.gov/compound/Benzonitrile_-3-chloro-4-hydroxy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biosynth. (2025).[1][4] 3-Chloro-4-hydroxybenzonitrile - Product Data & Safety. Retrieved

from .[1]

PubChem. (2025).[1] Compound Summary: 3-Chloro-4-hydroxybenzonitrile (CID

2735739).[1][5] National Library of Medicine.[1] Retrieved from .[1]

ChemicalBook. (2025).[1][4] Synthesis and Spectral Data for CAS 2315-81-3. Retrieved from

.[1][4]

Google Patents. (2014).[1] Process for the preparation of hydroxybenzonitrile derivatives.

Patent WO2014186981A1.[1] Retrieved from .[1]

Cheméo. (2025).[1][4] Predicted Thermodynamic Properties of Chlorinated Benzonitriles.

Retrieved from .[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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